molecular formula C43H57ClN2O3 B12712737 Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride CAS No. 84254-85-3

Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride

Cat. No.: B12712737
CAS No.: 84254-85-3
M. Wt: 685.4 g/mol
InChI Key: KTCMDOCMQBZFOH-UHFFFAOYSA-N
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Description

Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, including benzyl, hydroxyphenethyl, and phenacylammonium chloride, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzyl(2-hydroxyphenethyl)amine and 11-bromoundecyl benzyl ether. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the desired product. The final step involves the quaternization of the amine group with phenacyl chloride to yield the ammonium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and phenacyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenethyl group may yield benzyl(11-(benzyl(2-oxoethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride.

Scientific Research Applications

Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride involves interactions with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyphenethyl group may interact with hydroxylase enzymes, while the phenacylammonium chloride moiety can influence ion channels and transporters.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium bromide
  • Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium iodide

Uniqueness

Benzyl(11-(benzyl(2-hydroxyphenethyl)amino)undecyl)(2-hydroxyethyl)phenacylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

84254-85-3

Molecular Formula

C43H57ClN2O3

Molecular Weight

685.4 g/mol

IUPAC Name

benzyl-[11-[benzyl-[2-(2-hydroxyphenyl)ethyl]amino]undecyl]-(2-hydroxyethyl)-phenacylazanium;chloride

InChI

InChI=1S/C43H56N2O3.ClH/c46-34-33-45(36-39-23-13-9-14-24-39,37-43(48)40-25-15-10-16-26-40)32-20-7-5-3-1-2-4-6-19-30-44(35-38-21-11-8-12-22-38)31-29-41-27-17-18-28-42(41)47;/h8-18,21-28,46H,1-7,19-20,29-37H2;1H

InChI Key

KTCMDOCMQBZFOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCCCCCCCC[N+](CCO)(CC2=CC=CC=C2)CC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4O.[Cl-]

Origin of Product

United States

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